Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine
Overview
Description
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is a compound that features the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The primary target of Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is believed to be the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The exact biochemical pathways affected by Bis-(8-methyl-8-aza-bicyclo[32It is known that the compound has significant influence on themuscarinic activity , which is a part of the nervous system that plays a role in the control of several functions of the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bis-(8-methyl-8-aza-bicyclo[32The compound’s structure suggests that it may have good bioavailability due to its bicyclic structure .
Result of Action
The molecular and cellular effects of Bis-(8-methyl-8-aza-bicyclo[32It is used to treat the symptoms of chronic obstructive pulmonary disease and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the 8-azabicyclo[3.2.1]octane scaffold can be achieved through several methodologies. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for compounds featuring the 8-azabicyclo[3.2.1]octane scaffold often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it serves as a probe for studying the structure and function of biological macromolecules . In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine include other tropane alkaloids such as cocaine, atropine, and scopolamine . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall molecular structure .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the bis-amine functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3/c1-18-13-3-4-14(18)8-11(7-13)17-12-9-15-5-6-16(10-12)19(15)2/h11-17H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXHODTHRRSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CC4CCC(C3)N4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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